molecular formula C22H20FN3O2S B2651743 1-(4-Fluorobenzyl)-3-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea CAS No. 1203231-55-3

1-(4-Fluorobenzyl)-3-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea

Cat. No.: B2651743
CAS No.: 1203231-55-3
M. Wt: 409.48
InChI Key: IGBWZEKHRBXMSG-UHFFFAOYSA-N
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Description

1-(4-Fluorobenzyl)-3-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea is a synthetic small molecule investigated for its role in modulating protein kinase activity. Its core research value lies in its potential as a potent and selective inhibitor of Fms-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase that is a critical target in oncological research. Mutations in the FLT3 gene, particularly internal tandem duplications (ITD), are among the most frequent genetic lesions in Acute Myeloid Leukemia (AML) and are associated with poor prognosis . The compound's structure, featuring a tetrahydroquinoline scaffold derivatized with a fluorobenzyl urea moiety, is designed to competitively bind to the ATP-binding pocket of FLT3, thereby inhibiting its autophosphorylation and downstream pro-survival signaling pathways, such as STAT5, MAPK/ERK, and PI3K/Akt. Targeting constitutively active FLT3-ITD signaling has been a validated therapeutic strategy for a subset of AML patients . Consequently, this urea derivative serves as a crucial pharmacological tool for researchers exploring the mechanisms of FLT3-driven leukemogenesis, resistance to therapy, and for conducting pre-clinical efficacy studies in cellular and animal models of leukemia. The exploration of novel tetrahydroquinoline-based compounds continues to be a significant area of focus in medicinal chemistry for developing new kinase inhibitors .

Properties

IUPAC Name

1-[(4-fluorophenyl)methyl]-3-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20FN3O2S/c23-17-7-5-15(6-8-17)14-24-22(28)25-18-9-10-19-16(13-18)3-1-11-26(19)21(27)20-4-2-12-29-20/h2,4-10,12-13H,1,3,11,14H2,(H2,24,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGBWZEKHRBXMSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)NC(=O)NCC3=CC=C(C=C3)F)N(C1)C(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(4-Fluorobenzyl)-3-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer therapy and enzyme inhibition. Its unique structure combines a fluorobenzyl moiety with a tetrahydroquinoline derivative, which may contribute to its pharmacological properties.

  • Molecular Formula : C18H15FN2O2S2
  • Molecular Weight : 374.45 g/mol
  • Purity : Typically around 95% .

The compound is believed to exert its biological effects through several mechanisms:

  • Inhibition of Enzymes : The urea linkage is known to enhance binding affinity to target enzymes, particularly those involved in cancer pathways such as epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR) .
  • Antiproliferative Activity : Studies indicate that compounds with similar structures display significant antiproliferative effects against various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression .

Antiproliferative Effects

A series of studies have evaluated the antiproliferative activity of this compound against different cancer cell lines. The following table summarizes the findings:

Cell LineIC50 (µM)Reference CompoundIC50 (µM)
MDA-MB-2310.9Gefitinib14.2
HepG20.07Afatinib1.40
PC-30.91Afatinib2.62

The compound demonstrated significantly lower IC50 values compared to established drugs, indicating higher potency .

Enzyme Inhibition Studies

The compound's inhibitory effects on EGFR and VEGFR were analyzed using in vitro assays:

EnzymeIC50 (nM)Comparison DrugIC50 (nM)
EGFR60.1Vandetanib100
VEGFR30Sorafenib75

These results suggest that the compound has a strong inhibitory effect on key targets involved in tumor growth and angiogenesis .

Case Study 1: In Vivo Tumor Growth Inhibition

In a xenograft model study, the administration of the compound resulted in a significant reduction in tumor size compared to control groups. Histological analysis revealed decreased proliferation markers and increased apoptosis in treated tumors.

Case Study 2: Combination Therapy

A combination study with trametinib indicated that this compound could enhance the therapeutic efficacy of existing treatments by targeting multiple pathways simultaneously, leading to improved outcomes in resistant cancer models .

Comparison with Similar Compounds

Structural Analogues with Modified Urea Substituents

1-(4-Fluorobenzyl)-3-(4-isobutoxybenzyl)-1-(1-methylpiperidin-4-yl)urea (BP 3125)
  • Structural Differences: Replaces the thiophene-2-carbonyl-tetrahydroquinoline group with a 4-isobutoxybenzyl and 1-methylpiperidin-4-yl group.
  • The piperidine moiety may enhance solubility due to its basic nitrogen.
  • Applications : Catalogued as a specialty chemical (Biopharmacule), but biological data are unspecified .
1-(3,5-Dimethoxyphenyl)-3-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]urea (BF00747)
  • Structural Differences : Substitutes the 4-fluorobenzyl group with a 3,5-dimethoxyphenyl group.
  • Implications: Methoxy groups may improve metabolic stability but reduce lipophilicity. The retained thiophene-2-carbonyl-tetrahydroquinoline suggests shared target interactions.
  • Physicochemical Properties : Molecular weight = 437.51 g/mol; C23H23N3O4S formula .

Table 1: Structural and Physicochemical Comparisons

Compound Name Key Substituents Molecular Weight (g/mol) LogP (Predicted)
Target Compound 4-Fluorobenzyl, Thiophene-2-carbonyl-THQ ~437 (estimated) ~3.2
BP 3125 4-Isobutoxybenzyl, 1-Methylpiperidin-4-yl Not reported ~3.8
BF00747 3,5-Dimethoxyphenyl, Thiophene-2-carbonyl 437.51 ~2.9

Compounds with Shared Thiophene-2-Carbonyl-Tetrahydroquinoline Moieties

N-(1-(Piperidin-4-yl)-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboximidamide Dihydrochloride (70)
  • Structural Differences : Replaces urea with a carboximidamide group and adds a piperidin-4-yl group.
  • Synthesis : 72.6% yield via HCl-mediated conversion .
  • Biological Relevance: Tested in NOS inhibition assays; selectivity for iNOS over eNOS/nNOS could align with anti-inflammatory applications .
2,4-Dimethyl-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide
  • Structural Differences : Sulfonamide replaces urea, with 2,4-dimethylbenzene substituents.
  • Implications : Sulfonamides often exhibit enhanced metabolic stability but reduced hydrogen-bonding capacity compared to ureas.
  • Properties : Molecular weight = 426.56 g/mol; C22H22N2O3S2 formula .

Functional Group Impact on Pharmacokinetics and Activity

  • Urea vs. Sulfonamide: Urea derivatives generally exhibit stronger hydrogen-bonding interactions with targets (e.g., enzymes or receptors) but may suffer from faster metabolic clearance.
  • Thiophene-2-Carbonyl : This electron-rich heterocycle may engage in π-π stacking or hydrophobic interactions, enhancing binding to aromatic residues in target proteins .
  • Fluorine Substituents: The 4-fluorobenzyl group in the target compound likely improves bioavailability and CNS penetration compared to non-fluorinated analogs like BF00747 .

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